Dansyl-arginine-methylpiperidine amide
Description
Contextualization within Enzyme Inhibitor Design
Dansyl-arginine-methylpiperidine amide is a notable example of a mechanism-based inhibitor designed to target serine proteases, with a particular focus on thrombin. Thrombin is a crucial enzyme in the blood coagulation cascade, and its inhibitors are of significant interest in therapeutic and academic research.
The design of this compound is predicated on mimicking the natural substrate of thrombin. The arginine component of the inhibitor is recognized by the enzyme's specificity pocket. The amide linkage to a 4-methylpiperidine (B120128) group further enhances its binding affinity and stability. Research has shown that N-monosubstituted derivatives of Nα-dansyl-L-arginine amide are not hydrolyzed by thrombin and only very slowly by the related enzyme trypsin, indicating a stable interaction with the enzyme's active site. nih.gov
A study on a series of Nα-(arylsulfonyl)-L-arginine amide derivatives found that those incorporating 4-methylpiperidine or 4-ethylpiperidine (B1265683) exhibited potent inhibitory activity against the clotting function of thrombin. nih.gov This positions this compound and its close analogs as significant compounds in the exploration of thrombin inhibition.
Overview of Primary Research Applications
The primary research application of this compound lies in its use as a tool for studying enzyme-inhibitor interactions. Its inherent fluorescence is a key feature in this regard. When the inhibitor is in a free solution, its dansyl group exhibits a certain level of fluorescence. However, upon binding to the active site of a target enzyme, the local environment of the dansyl group changes, often leading to a significant enhancement in its fluorescence quantum yield and a shift in its emission spectrum.
This change in fluorescence provides a direct method for monitoring the binding of the inhibitor to the enzyme in real-time. Researchers can utilize this property to:
Determine the stoichiometry of binding.
Calculate binding constants (dissociation constant, Kd).
Investigate the kinetics of the interaction.
For instance, studies on similar dansylated arginine derivatives have demonstrated that the fluorescence of the dansyl moiety is strongly affected by binding to enzymes, which allows for detailed spectroscopic measurements of the binding event.
Detailed Research Findings
Research into Nα-substituted naphthalenesulfonyl-L-arginine amide derivatives has provided specific insights into the inhibitory potency of compounds like this compound. In a key study, these derivatives were synthesized and tested for their ability to inhibit the clotting activity of thrombin. nih.gov
The findings indicated that the derivatives of 4-methylpiperidine and 4-ethylpiperidine were particularly effective. The inhibitory activity of these compounds was found to be in the micromolar to nanomolar range, highlighting their potency.
| Compound Derivative | Enzyme | Inhibitory Concentration (I50) | Reference |
| Nα-naphthalenesulfonyl-L-arginine 4-methylpiperidine amide derivatives | Thrombin | 10⁻⁷ to 10⁻⁶ M | nih.gov |
This table illustrates the high potency of 4-methylpiperidine derivatives in the inhibition of thrombin. The most potent inhibitor identified in this particular study was 1-[Nα-(4,6-dimethoxynaphthalene-2-sulfonyl)-arginyl]-4-methylpiperidine, with an I50 of 7.5 x 10⁻⁸ M. nih.gov While this is a slightly different compound, it underscores the effectiveness of the 4-methylpiperidine moiety in this class of inhibitors.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
55381-97-0 |
|---|---|
Molecular Formula |
C27H43N7O7S |
Molecular Weight |
609.7 g/mol |
IUPAC Name |
acetic acid;2-[(4S)-4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-(4-methylpiperazin-1-yl)-5-oxopentyl]guanidine |
InChI |
InChI=1S/C23H35N7O3S.2C2H4O2/c1-28(2)20-10-4-8-18-17(20)7-5-11-21(18)34(32,33)27-19(9-6-12-26-23(24)25)22(31)30-15-13-29(3)14-16-30;2*1-2(3)4/h4-5,7-8,10-11,19,27H,6,9,12-16H2,1-3H3,(H4,24,25,26);2*1H3,(H,3,4)/t19-;;/m0../s1 |
InChI Key |
DDIZZZUDYHCPHS-TXEPZDRESA-N |
Isomeric SMILES |
CC(=O)O.CC(=O)O.CN1CCN(CC1)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |
Canonical SMILES |
CC(=O)O.CC(=O)O.CN1CCN(CC1)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Analog Generation
Established Synthetic Pathways for Dansyl-arginine-methylpiperidine Amide
The construction of this complex molecule and its relatives relies on robust synthetic platforms that allow for the precise assembly of its constituent parts: the dansyl group, the arginine core, and the methylpiperidine amide terminus.
Solution-phase synthesis offers a versatile approach for producing peptides and their derivatives. Modern advancements have introduced continuous flow technologies, which provide benefits such as efficient heat transfer and automation, making the process scalable. nih.gov A typical solution-phase strategy for a molecule like this compound would involve the sequential coupling of protected amino acid precursors.
The process often begins with the activation of a protected arginine derivative's carboxyl group. One common method is the formation of a mixed anhydride (B1165640) using a reagent like isobutyl chloroformate (IBCF). This activated species then reacts with the amine of methylpiperidine to form the amide bond. Following this, the N-terminal protecting group of arginine (e.g., Boc or Fmoc) is removed, and the exposed amine is reacted with dansyl chloride to complete the synthesis. This method allows for the synthesis of significant quantities of the target compound. nih.gov
A key advantage of solution-phase synthesis is the ability to purify intermediates at each step, ensuring high purity of the final product. The choice of protecting groups for the arginine side chain (guanidino group) is critical to prevent side reactions and ensure that the final deprotection steps are clean and efficient.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and peptidomimetic chemistry, offering a streamlined method for building complex molecules. For arginine-containing compounds, SPPS presents unique challenges and opportunities. A significant challenge is the potential for δ-lactam formation, a side reaction during the incorporation of arginine. However, studies have shown that using the NO₂ protecting group for the arginine side chain can effectively prevent this issue. nih.gov
A common SPPS approach involves anchoring an amino acid to a solid support resin, followed by sequential deprotection and coupling cycles to elongate the peptide chain. mdpi.com For arginine derivatives, a specialized strategy involves building the guanidine (B92328) group directly on the resin. This can be achieved by starting with an ornithine precursor attached to the support, followed by a series of reactions including thiourea (B124793) formation, S-methylation, and guanidinylation to form the arginine side chain. acs.orgnih.gov This method is particularly useful for creating fluorogenic substrates and allows for the generation of differentially substituted arginine derivatives from a single precursor. acs.orgnih.gov
Recent innovations in SPPS focus on sustainability, such as the use of "green" solvents and the elimination of side-chain protecting groups for arginine where possible. The combination of activating agents like Oxyma Pure and tert-butyl ethyl carbodiimide (B86325) (TBEC) has enabled the successful synthesis of peptides with unprotected arginine, increasing atom economy and reducing impurities. rsc.org
Table 1: Comparison of Arginine Side-Chain Protecting Groups in SPPS
| Protecting Group | Key Features | Advantages | Disadvantages |
| Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Widely used in Fmoc chemistry. | Good solubility, relatively easy to cleave with standard TFA cocktails. | Can be sterically hindering, potential for side reactions. |
| NO₂ (Nitro) | One of the earliest protecting groups for arginine. | Prevents δ-lactam formation, stable in solution. nih.gov | Requires specific, sometimes harsh, cleavage conditions (e.g., reduction with SnCl₂). nih.gov |
| None (Unprotected) | Used in specialized "green chemistry" protocols. | Increases atom economy, simplifies synthesis, reduces waste. rsc.org | Requires carefully optimized coupling reagents (e.g., Oxyma Pure/TBEC) to prevent side reactions. rsc.org |
Design and Synthesis of N-alpha-Substituted L-Arginine Amide Derivatives
The design and synthesis of N-alpha-substituted L-arginine amides are driven by the need to create compounds with enhanced selectivity and potency for specific biological targets. By modifying the N-terminus, researchers can probe interactions with receptor pockets and improve the pharmacological profile of the parent molecule.
One prominent area of application is in the development of inhibitors for nitric oxide synthases (NOS). For instance, Nω-nitro-L-arginine-containing dipeptide amides have been designed to achieve isoform-selective inhibition. nih.gov The synthesis of these analogs often involves standard peptide coupling reactions. For example, Boc-L-Arg(NO₂)-OH can be coupled with an N-Boc-protected diamine, followed by the reduction of the resulting amide to a secondary amine. nih.gov This secondary amine can then be further functionalized or incorporated into a larger peptide structure.
Another approach involves creating a series of L-arginine derivatives to target enzymes like aminopeptidase (B13392206) N (APN)/CD13. nih.gov In these studies, various substituents are introduced at the N-alpha position to explore structure-activity relationships. The results from such studies have led to the identification of lead compounds with significant inhibitory activity, comparable to known inhibitors like bestatin. nih.gov
Enzyme-Catalyzed Approaches in Analogue Synthesis
Enzymes offer a highly specific and efficient means of synthesizing and modifying arginine analogs. The metabolism of arginine in biological systems is complex, involving several key enzymes that can be harnessed for synthetic purposes. nih.gov
The primary enzymes involved in arginine metabolism include:
Arginases (ARG): These manganese-containing metalloenzymes hydrolyze L-arginine to L-ornithine and urea. nih.gov
Nitric Oxide Synthases (NOS): These enzymes catalyze the oxidation of L-arginine to L-citrulline and nitric oxide. nih.govnih.gov
Arginine Decarboxylase (ADC): This enzyme converts arginine to agmatine. nih.gov
Protein Arginine Methyltransferases (PRMTs): These enzymes catalyze the transfer of methyl groups from S-adenosyl methionine to arginine residues, producing monomethylated or dimethylated arginine. wikipedia.org
These enzymatic pathways can be exploited to generate specific analogs. For example, PRMTs can be used to selectively methylate the guanidino group of arginine, a modification that is crucial for many biological processes. wikipedia.org Similarly, by understanding the substrate specificity of NOS and arginases, researchers can design and synthesize arginine analogs that act as inhibitors or alternative substrates for these enzymes, which is a key strategy in drug discovery. nih.gov
Generation of Isosteric Replacements
Isosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its essential biological activity. In the context of arginine derivatives, the highly basic and polar guanidinium (B1211019) group is often a target for isosteric replacement to improve properties such as membrane permeability.
A variety of arginine mimetics have been developed. One approach is to replace the guanidine group with a functionalized carbamoylguanidine moiety. acs.org These analogs can be incorporated into peptides using standard solid-phase synthesis techniques and have been shown to maintain high receptor affinity. acs.org Another strategy involves creating substituted amidine cores as guanidine isosteres. This can be achieved on-resin by condensing N-Pmc-substituted thioamides with ornithine-bearing peptides, allowing for significant diversity in the resulting structures. nih.gov
Computational methods, such as the REPLACE strategy, have been employed to identify fragment-based alternatives for arginine. nih.gov These computationally predicted fragments can then be synthesized and ligated to a peptide backbone, leading to the discovery of more "drug-like" inhibitors that mimic the critical interactions of the original arginine residue. nih.gov
Table 2: Examples of Isosteric Replacements for the Arginine Guanidinium Group
| Isosteric Replacement | Rationale for Replacement | Synthetic Approach |
| Functionalized Carbamoylguanidine | To introduce functional handles for labeling (e.g., with fluorophores) while maintaining bioactivity. acs.org | Incorporated into peptides via standard Fmoc solid-phase synthesis. acs.org |
| Substituted Amidine Cores | To create a diverse library of analogs with varied substitution patterns on the headgroup. nih.gov | On-resin condensation of thioamides with ornithine-bearing peptides. nih.gov |
| Fragment-Based Alternatives | To reduce the peptidic nature and improve drug-like properties of inhibitors. nih.gov | Identified via computational screening (REPLACE) and synthesized using solid-phase methods. nih.gov |
Enzymatic and Receptor Interaction Studies
Thrombin Inhibition and Specificity
Dansyl-arginine-methylpiperidine amide and its derivatives have been investigated as inhibitors of thrombin, a key serine protease in the blood coagulation cascade.
While specific kinetic data for this compound is not extensively reported, studies on closely related N-alpha-(arylsulfonyl)-L-arginine amide derivatives provide significant insights into its potential potency. For instance, N-n-butyl and N-n-butyl-N-methyl derivatives of N alpha-dansyl-L-arginine amide have demonstrated potent inhibitory effects on thrombin, with an I50 value of 2 x 10⁻⁶ M. nih.gov An even more potent analog, 1-[N alpha-(4,6-dimethoxynaphthalene-2-sulfonyl)-arginyl]-4-methylpiperidine, exhibited an I50 of 7.5 x 10⁻⁸ M. nih.gov
Furthermore, the interaction of a similar fluorescent inhibitor, dansylarginine N,N-(3-ethyl-1,5-pentanediyl)amide (DAPA), with bovine thrombin has been characterized by a dissociation constant (Kd) of 2.0 x 10⁻⁸ M, indicating a very high binding affinity. nih.gov The inhibition of the amidolytic activity of human thrombin by the related synthetic inhibitor N-dansyl-(p-guanidino)-phenylalanine-piperidide (I-2581) has been described by a kinetic mechanism that implies pure inhibition. nih.gov
Table 1: Thrombin Inhibition Data for Dansyl-arginine Amide Analogs
| Compound | Parameter | Value | Reference |
|---|---|---|---|
| N-n-butyl-N-methyl derivative of N alpha-dansyl-L-arginine amide | I50 | 2 x 10⁻⁶ M | nih.gov |
| 1-[N alpha-(4,6-dimethoxynaphthalene-2-sulfonyl)-arginyl]-4-methylpiperidine | I50 | 7.5 x 10⁻⁸ M | nih.gov |
| Dansylarginine N,N-(3-ethyl-1,5-pentanediyl)amide (DAPA) | Kd | 2.0 x 10⁻⁸ M | nih.gov |
The selectivity of dansyl-arginine amide derivatives for thrombin over other serine proteases, such as trypsin, is a crucial aspect of their inhibitory profile. N-monosubstituted derivatives of N alpha-dansyl-L-arginine amide are hydrolyzed very slowly by trypsin, in contrast to their complete resistance to hydrolysis by thrombin. nih.gov This suggests a degree of selectivity for thrombin.
A study of N alpha-dansyl-L-arginine 4-phenylpiperidine (B165713) amide revealed that it weakly inhibits both trypsin and thrombin, while strongly inhibiting butyrylcholinesterase. nih.gov This highlights the nuanced selectivity profiles that can be achieved through modifications of the piperidine (B6355638) ring and other parts of the molecule. Research into other arginine-based thrombin inhibitors has shown that substitutions of non-natural arginine analogs can lead to significant selectivity ratios of up to 962 for trypsin over thrombin. nih.gov While direct quantitative comparisons for this compound are scarce, the available data points towards a greater inhibitory effect on thrombin compared to trypsin.
A significant characteristic of N-monosubstituted derivatives of N alpha-dansyl-L-arginine amide, which includes this compound, is their stability against enzymatic degradation. These compounds have been reported to be completely resistant to hydrolysis by thrombin. nih.gov This resistance to cleavage by the target enzyme is a desirable property for an inhibitor. In contrast, these derivatives are hydrolyzed very slowly by trypsin, further underscoring their selective interaction with thrombin. nih.gov The interaction between trypsin and various dansyl-arginine derivatives, including amides, has been studied, revealing that these compounds can act as either substrates or products in trypsin-catalyzed reactions. nih.gov
The binding of dansyl-arginine amide derivatives to thrombin occurs at the enzyme's active site. The arginine moiety of the inhibitor is directed into the primary specificity pocket of thrombin. nih.govnih.gov In the case of the related inhibitor DAPA, fluorescence studies have shown that the dansyl group is held rigidly within the thrombin structure, indicating a well-defined binding orientation. nih.gov The binding of DAPA to thrombin is accompanied by an increase in the fluorescence emission intensity and a blue shift in the emission wavelength, suggesting that the dansyl group moves into a more nonpolar environment upon binding. nih.gov Molecular modeling of a related inhibitor docked into human thrombin indicated a good fit within the active site, forming favorable contacts similar to those observed in its complex with trypsin. nih.govresearchgate.net
Cholinesterase Inhibition: Focus on Butyrylcholinesterase (BuChE)
Interestingly, derivatives of dansyl-arginine amide have also been identified as potent and selective inhibitors of butyrylcholinesterase (BuChE), an enzyme involved in neurotransmitter metabolism.
A notable example is N alpha-dansyl-L-arginine 4-phenylpiperidine amide, which is a potent inhibitor of horse serum BuChE with a Ki of 0.016 µM. nih.gov This compound exhibits remarkable selectivity, as it only weakly inhibits trypsin and thrombin and shows virtually no inhibition of acetylcholinesterase (AChE). nih.gov
Another analog, dansylarginine N-(3-ethyl-1,5-pentanediyl)amide (DAPA), is a potent inhibitor of BuChE with an IC50 of 2 x 10⁻⁷ M, while being a much weaker inhibitor of AChE, with an IC50 of 4 x 10⁻⁴ M. nih.gov This represents a selectivity of approximately 2000-fold for BuChE over AChE. The inhibition kinetics of DAPA with BuChE are complex, displaying both competitive and non-competitive characteristics. nih.gov Spectroscopic analysis of the DAPA-BuChE complex revealed that each monomer of BuChE has two independent binding sites for DAPA with a dissociation constant (Kd) of 4.5 x 10⁻⁷ M. nih.gov The binding of DAPA to BuChE results in a significant enhancement of the dansyl group's fluorescence, indicating that the inhibitor is locked in a highly non-polar environment within the enzyme. nih.gov
Table 2: Butyrylcholinesterase (BuChE) Inhibition Data for Dansyl-arginine Amide Analogs
| Compound | Enzyme | Parameter | Value | Selectivity (AChE/BuChE) | Reference |
|---|---|---|---|---|---|
| N alpha-dansyl-L-arginine 4-phenylpiperidine amide | Horse Serum BuChE | Ki | 0.016 µM | Highly selective for BuChE | nih.gov |
| Dansylarginine N-(3-ethyl-1,5-pentanediyl)amide (DAPA) | Butyrylcholinesterase (BuChE) | IC50 | 2 x 10⁻⁷ M | ~2000-fold | nih.gov |
| Dansylarginine N-(3-ethyl-1,5-pentanediyl)amide (DAPA) | Acetylcholinesterase (AChE) | IC50 | 4 x 10⁻⁴ M | nih.gov | |
| Dansylarginine N-(3-ethyl-1,5-pentanediyl)amide (DAPA) | Butyrylcholinesterase (BuChE) | Kd | 4.5 x 10⁻⁷ M | nih.gov |
Active Site Topography Elucidation through Inhibition
This compound functions as a potent and specific inhibitor of certain enzymes, most notably thrombin and butyrylcholinesterase (BuChE). nih.govacs.orgusbio.netnih.gov Its utility in mapping the active site of these enzymes stems from the significant changes in the fluorescence properties of its dansyl moiety upon binding. acs.org
When the compound binds to the active site of thrombin, it acts as a competitive inhibitor, preventing the hydrolysis of substrates like fibrinogen. acs.org This interaction is characterized by an apparent inhibition constant (Kᵢ) of approximately 10⁻⁷ M. acs.orgusbio.net The binding event induces a marked, threefold increase in the fluorescence intensity and lifetime of the dansyl group. acs.orgusbio.net
Gonadotropin Receptor Binding Modulation
The compound, referred to as dansyl-arginyl-(4'-ethyl)-piperidine amide (DAPA) in relevant studies, has been shown to modulate the binding of gonadotropin hormones to their receptors. Research has demonstrated its inhibitory effects on the binding of human chorionic gonadotropin (hCG), human luteinizing hormone (hLH), porcine luteinizing hormone (pLH), and human follicle-stimulating hormone (hFSH) to their respective target tissues in rats. nih.gov The compound inhibits hCG, hLH, and pLH binding to rat luteal membranes with a median effective dose (ED₅₀) of 70 µM. nih.gov
Ligand-Receptor Interaction Kinetics
The interaction of this compound with the gonadotropin receptor system alters the kinetics of hormone binding. Equilibrium binding analysis of hCG interaction with rat luteal membranes in the presence of the compound shows a concentration-dependent decrease in the association constant (Kₐ), while the total number of available binding sites remains largely unaffected. nih.gov This suggests that the compound interferes with the affinity of the hormone for its receptor rather than blocking the receptor sites entirely. nih.gov
The kinetic data from these studies indicate a sequential model of hormone binding, where the compound influences a step that occurs after the initial hormone-receptor interaction. nih.gov
Table 1: Effect of this compound on hCG-Receptor Association Constant (Kₐ)
| Compound Concentration (µM) | Association Constant (Kₐ) (M⁻¹) |
|---|---|
| 0 (Control) | 2.2 x 10¹⁰ |
| 50 | 1.0 x 10¹⁰ |
| 150 | 0.4 x 10¹⁰ |
Effects on Dissociation and Association Rates
Further kinetic analysis reveals that this compound does not impact the initial rate of association between the gonadotropin hormone and its receptor. nih.gov However, it significantly modifies the dissociation behavior of the hormone-receptor complex. nih.gov
The effect on dissociation depends on the duration of the initial association period.
After a short association period , the dissociation of the hCG-receptor complex is biphasic. In the presence of the compound, the rate constant of the fast phase of dissociation is slowed, and the fraction of the complex undergoing the slow phase of dissociation is reduced. nih.gov
After a long association period , the dissociation becomes monophasic. Under these conditions, the presence of the compound increases the rate of dissociation. nih.gov
Table 2: Effect of this compound (50 µM) on hCG-Receptor Dissociation Rate Constants
| Dissociation Condition | Parameter | Control | DAPA-Treated |
|---|---|---|---|
| After Short Association (Biphasic) | Fast Phase Rate Constant (min⁻¹) | 7.6 x 10⁻³ | 4.7 x 10⁻³ |
| Fraction in Slow Phase (%) | 77.4% | 60.6% | |
| After Long Association (Monophasic) | Dissociation Rate Constant (min⁻¹) | 2.0 x 10⁻⁴ | 4.4 x 10⁻⁴ |
Structure Activity Relationship Sar Investigations
Influence of N-alpha-Substituent Modifications
The N-alpha-substituent of the arginine core plays a critical role in the molecule's interaction with its biological targets. Research has focused on substituting the dansyl group with other aromatic and heterocyclic systems to probe the nature of the binding pocket.
The dansyl group, a naphthalene-based sulfonyl moiety, is a key feature of the parent compound. Studies have shown that the nature of the arylsulfonyl group significantly impacts inhibitory activity. The naphthalene (B1677914) ring of the dansyl group contributes to the hydrophobic interactions within the binding site.
Impact of Piperidine (B6355638) Ring Substitutions
Modifications to the piperidine ring at the C-terminus of the molecule have been shown to have a profound effect on inhibitory potency and selectivity.
Investigations into the substitution of the piperidine ring have revealed that the position and nature of the alkyl group are critical. Studies have indicated that a hydrophobic binding pocket exists, with a depth that corresponds to the length of an ethyl group on the piperidine. nih.gov This suggests that small alkyl substitutions, such as methyl and ethyl groups, can enhance binding by occupying this hydrophobic pocket.
Further exploration of the piperidine ring has involved the introduction of larger and more complex substituents, including phenyl and various alkyl groups. It has been found that the binding site can accommodate a 4-phenyl group attached to the piperidine ring. nih.gov This led to the development of N-alpha-dansyl-L-arginine 4-phenylpiperidine (B165713) amide, a potent and selective inhibitor of horse serum cholinesterase with a Ki of 0.016 microM. nih.gov This compound demonstrated significantly weaker inhibition of other enzymes like trypsin and thrombin. nih.gov The ability to accommodate larger groups like phenyl and propyl at the 4-position of the piperidine ring highlights the presence of a sizable pocket in the target enzyme. nih.gov
| Compound | Target Enzyme | Inhibition Constant (Ki) |
| N-alpha-dansyl-L-arginine 4-phenylpiperidine amide | Horse Serum Cholinesterase | 0.016 µM |
Isosteric Replacements of the Guanidine (B92328) Moiety
The positively charged guanidine group of the arginine residue is a crucial element for binding, often engaging in electrostatic interactions with negatively charged residues in the active site of target enzymes. Isosteric replacement of the guanidine moiety involves substituting it with other functional groups that mimic its size, shape, and electronic properties. While the guanidine group is a key pharmacophoric feature, research into its replacement is aimed at improving properties such as metabolic stability and membrane permeability. Studies on other molecules have shown that isosteric replacements, such as with certain heterocyclic rings, can sometimes maintain or even improve biological activity.
Optimization of Inhibitory Profiles and Selectivity
The optimization of the inhibitory profiles and selectivity of dansyl-arginine-methylpiperidine amide and its analogs has been a subject of detailed structure-activity relationship (SAR) investigations. These studies have primarily focused on modifications of the piperidine moiety to enhance potency against the target enzyme, butyrylcholinesterase (BuChE), while minimizing activity against other related enzymes, thereby ensuring a high degree of selectivity.
Research into a series of Nα-dansyl-L-arginine piperidine amides has revealed critical insights into the topography of the BuChE active site. nih.gov A key finding is the presence of a significant hydrophobic binding pocket within the enzyme's active site. nih.gov The dimensions of this pocket are substantial enough to accommodate various substituents on the piperidine ring of the inhibitor.
Early investigations with compounds like dansylarginine N-(3-ethyl-1,5-pentanediyl)amide (often referred to as DAPA in related literature, though this acronym is also used for dansyl-arginyl-(4'-ethyl)piperidine amide) demonstrated potent inhibition of BuChE with an IC50 value of 0.2 µM. nih.gov In contrast, its inhibitory activity against acetylcholinesterase (AChE) was significantly lower, with an IC50 of 400 µM, highlighting the potential for selective inhibition of BuChE. nih.gov
Further optimization efforts focused on the substitution at the 4-position of the piperidine ring. This led to the discovery that introducing larger hydrophobic groups at this position could drastically improve binding affinity for BuChE. For instance, the introduction of a phenyl group at the 4-position of the piperidine ring resulted in Nα-dansyl-L-arginine 4-phenylpiperidine amide, a highly potent inhibitor of horse serum BuChE with a Ki of 0.016 µM. nih.gov
The remarkable potency of the 4-phenyl derivative is attributed to the favorable interactions of the phenyl group within the hydrophobic pocket of BuChE. nih.gov This optimization also led to a significant enhancement in selectivity. Nα-dansyl-L-arginine 4-phenylpiperidine amide is a weak inhibitor of other serine proteases such as trypsin, thrombin, plasmin, and glandular kallikrein, and it exhibits virtually no inhibitory activity against human erythrocyte AChE. nih.gov This underscores the critical role of the 4-position substituent in dictating both the potency and the selectivity profile of this class of inhibitors.
The SAR studies indicate that the P site of BuChE can accommodate groups such as propyl and phenyl attached to the piperidine ring. nih.gov The hydrophobic nature and the size of the substituent at the 4-position of the piperidine are key determinants of the inhibitory strength and selectivity for BuChE.
Inhibitory Activity of Dansyl-Arginine Amide Derivatives
The following table summarizes the inhibitory constants (Ki) and IC50 values of key dansyl-arginine amide derivatives against various enzymes, illustrating the optimization of the inhibitory profile and selectivity.
| Compound Name | Target Enzyme | Inhibitor Constant (Ki) | IC50 |
| Nα-dansyl-L-arginine 4-phenylpiperidine amide | BuChE | 0.016 µM | - |
| Nα-dansyl-L-arginine 4-phenylpiperidine amide | Trypsin | Weak Inhibition | - |
| Nα-dansyl-L-arginine 4-phenylpiperidine amide | Thrombin | Weak Inhibition | - |
| Nα-dansyl-L-arginine 4-phenylpiperidine amide | Plasmin | Weak Inhibition | - |
| Nα-dansyl-L-arginine 4-phenylpiperidine amide | AChE | No Inhibition | - |
| Dansylarginine N-(3-ethyl-1,5-pentanediyl)amide | BuChE | - | 0.2 µM |
| Dansylarginine N-(3-ethyl-1,5-pentanediyl)amide | AChE | - | 400 µM |
Mechanistic Insights and Biophysical Characterization of Interactions
Active Site-Directed Inhibition Mechanisms
Dansyl-arginine-methylpiperidine amide functions as an active site-directed inhibitor. Its design incorporates key features that allow it to bind with high affinity and specificity to the catalytic center of target proteases. The core of its inhibitory action lies in its ability to mimic the natural substrates of these enzymes.
The L-arginine component of the inhibitor is crucial for its specificity. In serine proteases like thrombin and trypsin, the active site contains a deep S1 specificity pocket that is negatively charged due to the presence of an aspartic acid residue (Asp189). This pocket preferentially binds positively charged amino acid side chains, such as arginine or lysine (B10760008). The guanidinium (B1211019) group of the inhibitor's arginine moiety forms a strong salt bridge with this aspartate residue, anchoring the inhibitor firmly in the active site.
Thermodynamic Characterization of Ligand Binding
Understanding the thermodynamic driving forces behind the binding of this compound is essential for a complete picture of its inhibitory function. Techniques like Isothermal Titration Calorimetry (ITC) provide a direct route to measuring these parameters.
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantify the thermodynamics of binding interactions. When this compound binds to an enzyme like thrombin or trypsin, heat is either released (exothermic reaction) or absorbed (endothermic reaction). ITC directly measures this heat change, allowing for the determination of key thermodynamic parameters in a single experiment.
By titrating the inhibitor into a solution containing the target enzyme, a complete binding profile can be generated. From this profile, the binding affinity (Ka), or its inverse, the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH) can be directly determined. Subsequently, the Gibbs free energy of binding (ΔG) and the entropy of binding (ΔS) can be calculated using the fundamental thermodynamic relationship:
ΔG = -RTln(Ka) = ΔH - TΔS
This comprehensive thermodynamic signature provides deep insight into the nature of the binding event. For instance, a large negative enthalpy change typically suggests the formation of strong hydrogen bonds and favorable van der Waals interactions. The entropy change reflects the alterations in the system's disorder, including contributions from conformational changes in the protein and ligand, as well as the release of ordered water molecules from the binding interface.
| ΔS | Entropy Change | Change in the system's disorder; reflects conformational and solvation effects. |
In many protein-ligand interactions, including the binding of inhibitors to enzymes, a phenomenon known as enthalpy-entropy compensation (EEC) is observed. nih.gov EEC describes a situation where a favorable change in enthalpy (ΔH) is often offset by an unfavorable change in entropy (ΔS), or vice versa. mdpi.com
The binding of a flexible inhibitor like this compound to the constrained environment of an enzyme's active site illustrates this trade-off. The formation of specific, favorable interactions such as hydrogen bonds and van der Waals contacts results in a negative (favorable) enthalpy change. However, this process restricts the conformational freedom of both the inhibitor and the flexible loops of the enzyme's active site, leading to a decrease in conformational entropy, which is an unfavorable contribution (negative ΔS). Conversely, the displacement of ordered water molecules from the binding surfaces to the bulk solvent is an entropically favorable process that can drive binding. The net thermodynamic profile is a sum of these competing effects. This compensation mechanism allows for the modulation of binding affinity, where similar binding free energies (and thus affinities) can be achieved through very different combinations of enthalpic and entropic contributions. mdpi.com
Table 2: Illustrative Example of Enthalpy-Entropy Compensation
| Inhibitor Modification | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Interpretation |
|---|---|---|---|---|
| More Rigid Analogue | -8.0 | +1.0 | -7.0 | Binding is enthalpy-driven; small entropic penalty. |
| More Flexible Analogue | -4.0 | -3.0 | -7.0 | Weaker enthalpic gain is compensated by a favorable entropic contribution. |
Allosteric Modulation and Conformational Dynamics Studies
The interaction between this compound and its target proteases is not a simple lock-and-key process. It often involves dynamic conformational adjustments in the enzyme, a concept known as "induced fit". Studies on related dansyl-arginine derivatives have shown that the binding process can be a multi-step mechanism. nih.gov This typically involves a rapid initial association to form an encounter complex, followed by a slower isomerization of the enzyme-inhibitor complex. This second step is believed to represent a distinct conformational change in the enzyme as it molds itself around the inhibitor to achieve optimal binding. nih.gov
Furthermore, serine proteases like thrombin and trypsin are known to be subject to allosteric regulation. Thrombin, for example, possesses exosites distinct from the active site. Ligand binding to these exosites can induce conformational changes that are transmitted to the active site, modulating its catalytic activity. nih.gov While this compound is an active-site directed inhibitor, the possibility remains that its binding could be influenced by allosteric modulators or that its bulky dansyl group could interact with regions that trigger subtle allosteric-like conformational shifts. Studies with dansyl-L-arginine have suggested that trypsin may possess a secondary, allosteric binding site in addition to its active site. nih.gov The binding of a ligand to this allosteric site could potentially influence the conformation and dynamics of the active site. nih.gov
Comparative Analysis of Enzyme Active Site Topographies
Although thrombin and trypsin are both serine proteases that cleave after arginine residues, their active sites possess subtle but significant topographical differences that lead to different binding specificities for inhibitors like this compound.
The primary S1 specificity pocket is highly conserved between the two enzymes. However, the surrounding regions that accommodate the rest of the inhibitor show notable divergence. nih.gov A key difference lies in the site adjacent to the hydrophobic binding pocket, sometimes termed the P site. In trypsin, this site is relatively open and can accommodate larger chemical groups. nih.gov In contrast, the corresponding site in thrombin is significantly narrower and more restricted. nih.gov This difference in spatial geometry means that the methylpiperidine amide portion of the inhibitor will fit differently in the two enzymes, influencing binding affinity and selectivity.
Another critical distinction is the amino acid at position 192 (chymotrypsinogen numbering). Thrombin possesses a glutamic acid (Glu192) at this position, while trypsin has a glutamine (Gln192). researchgate.net The negatively charged carboxylate of Glu192 in thrombin can engage in specific interactions with parts of an inhibitor that a neutral glutamine residue cannot, providing another basis for inhibitor selectivity. researchgate.net These structural dissimilarities are fundamental to the rational design of selective inhibitors that can target one protease over the other.
Table 3: Comparison of Thrombin and Trypsin Active Site Features
| Feature | Thrombin | Trypsin | Implication for Inhibition |
|---|---|---|---|
| S1 Pocket | Deep, negatively charged (Asp189) | Deep, negatively charged (Asp189) | Binds arginine side chain of the inhibitor. |
| P Site | Narrow, restricted | Wider, more accommodating | Affects binding of the inhibitor's piperidine (B6355638) group. nih.gov |
| Residue 192 | Glutamic Acid (Glu) | Glutamine (Gln) | Offers differential interaction points for inhibitor design. researchgate.net |
Applications As Fluorescent Probes in Biochemical Research
Principles of Dansyl Fluorescence in Biological Systems
The functionality of dansyl-based probes in biological systems is governed by the photophysical properties of the dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group. This fluorophore is characterized by its sensitivity to the polarity of its immediate environment. chemspider.com
The dansyl group itself is essentially non-fluorescent in aqueous solutions, but its fluorescence quantum yield increases significantly in non-polar, hydrophobic environments. nih.govnih.gov This phenomenon, known as solvatochromism, is central to its application as a biological probe. When a dansyl-labeled molecule like Dansyl-arginine-methylpiperidine amide is free in an aqueous buffer, its fluorescence is typically low. However, upon binding to a hydrophobic pocket on a protein, such as the active site of an enzyme, the dansyl group is shielded from the polar water molecules. nih.gov This change in the microenvironment leads to a substantial enhancement of its fluorescence intensity and a blue shift in its emission maximum. nih.gov
The key principles include:
Environmental Sensitivity : The fluorescence emission spectrum and quantum yield of the dansyl group are highly dependent on the polarity of the surrounding medium. chemspider.comevitachem.com In polar solvents like water, the fluorescence is weak, while in non-polar environments, it becomes strong. nih.gov
Excitation and Emission : The dansyl group typically absorbs light maximally around 330-350 nm and emits in the range of 500-580 nm. nih.govnih.gov This large Stokes shift (the difference between excitation and emission wavelengths) is advantageous as it minimizes self-quenching and improves signal detection. nih.gov
Fluorescence Quenching : The fluorescence can be quenched by various mechanisms, including photoinduced electron transfer (PET). sigmaaldrich.com For instance, the presence of a free electron in a molecule can act as a strong quencher for dansyl fluorescence.
Fluorescence Resonance Energy Transfer (FRET) : The dansyl group can act as an energy acceptor from the amino acid tryptophan in FRET-based studies. nih.gov This allows for the investigation of protein folding and dynamics by measuring the distance between the dansyl label and a tryptophan residue.
These principles allow researchers to monitor binding events, conformational changes, and other molecular interactions in real-time by observing changes in the fluorescence signal of the dansyl probe.
Probing Enzyme Catalytic Function and Interactions
This compound is a notable example of a fluorescent probe designed to investigate the function and interactions of specific enzymes, particularly serine proteases like thrombin. sigmaaldrich.com The arginine moiety of the molecule mimics the natural substrate of these enzymes, guiding the probe to the enzyme's active site.
The interaction of dansylarginine N-(3-ethyl-1,5-pentanediyl)amide, a structurally related compound, with thrombin serves as an excellent model for understanding these applications. evitachem.com Upon binding to the active site of thrombin, the probe's dansyl group experiences a significant increase in fluorescence intensity and a blue shift in its emission wavelength. nih.gov This change provides a direct, measurable signal of the binding event, allowing for the determination of kinetic parameters and binding constants. evitachem.com
Research has shown that Nα-(arylsulfonyl)-L-arginine amide derivatives with substituted piperidine (B6355638) moieties are potent inhibitors of thrombin's clotting activity. sigmaaldrich.com The inhibitory potency of these compounds can be quantified by their I50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For instance, Nα-dansyl-L-arginine amide derivatives of 4-methyl- and 4-ethylpiperidine (B1265683) exhibit potent inhibition of thrombin, with I50 values in the micromolar to nanomolar range. sigmaaldrich.com
Notably, the most potent inhibitor in one study was 1-[Nα-(4,6-dimethoxynaphthalene-2-sulfonyl)-arginyl]-4-methylpiperidine, with an I50 of 7.5 x 10⁻⁸ M. sigmaaldrich.com These findings highlight how modifications to the amide portion of the molecule can fine-tune its inhibitory activity. Furthermore, N-monosubstituted derivatives of Nα-dansyl-L-arginine amide were found to be resistant to hydrolysis by thrombin, making them stable probes for studying enzyme interactions. sigmaaldrich.com
Another related compound, Nα-dansyl-L-arginine 4-phenylpiperidine (B165713) amide, has been identified as a potent and selective inhibitor of butyrylcholinesterase (BuChE), with a Ki value of 0.016 µM. This inhibitor becomes highly fluorescent upon binding to BuChE, indicating its utility as a probe for studying the interactions of this enzyme as well.
| Compound | Target Enzyme | Inhibitory Constant (I50/Ki) | Reference |
|---|---|---|---|
| Nα-dansyl-L-arginine-n-butyl ester | Thrombin | 2 x 10-6 M (I50) | sigmaaldrich.com |
| 1-[Nα-(4,6-dimethoxynaphthalene-2-sulfonyl)-arginyl]-4-methylpiperidine | Thrombin | 7.5 x 10-8 M (I50) | sigmaaldrich.com |
| Nα-dansyl-L-arginine 4-phenylpiperidine amide | Butyrylcholinesterase (BuChE) | 0.016 µM (Ki) | |
| Dansylarginine N-(3-ethyl-1,5-pentanediyl)amide (DAPA) | Butyrylcholinesterase (BuChE) | 2 x 10-7 M (IC50) | nih.gov |
Investigation of Protein Structure and Dynamics using Dansyl Labeling
Dansyl labeling is a valuable technique for studying protein structure and dynamics. The small size and environmentally sensitive fluorescence of the dansyl group make it a minimally perturbing yet highly informative probe. While specific studies on this compound for this exact purpose are not detailed, the principles of using dansylated amino acids as site-specific labels are well-established.
Dansyl-arginine derivatives can be used as site-specific markers for drug-binding pockets on proteins like human serum albumin (HSA). For example, α-Dansyl-L-arginine is known to be specific for the site 1 drug binding site on HSA. By introducing such a probe, researchers can use fluorescence to monitor changes in the protein's conformation upon ligand binding or other perturbations.
The key approaches include:
Monitoring Conformational Changes : A change in the protein's structure can alter the local environment of the bound dansyl probe, leading to a change in its fluorescence signal. chemspider.com This can be used to study protein folding, unfolding, and allosteric regulation.
Fluorescence Resonance Energy Transfer (FRET) : The dansyl group can be used as a FRET acceptor in combination with a donor fluorophore, such as a tryptophan residue within the protein. nih.gov The efficiency of energy transfer is dependent on the distance between the donor and acceptor, allowing for the measurement of intramolecular distances and the detection of conformational changes that alter this distance.
Determining Ligand Binding Sites : The displacement of a dansyl-arginine probe from its binding site by a non-fluorescent ligand can be monitored by the decrease in fluorescence. This competitive binding assay can be used to identify and characterize ligand binding sites.
The covalent attachment of dansyl chloride to solvent-accessible lysine (B10760008) residues has been shown to have a negligible effect on the native-like conformation of proteins, making it a robust method for introducing a fluorescent reporter.
Applications in Chiral Separation and Analytical Methodologies for Dansyl Amino Acids
Dansylated amino acids, including derivatives like this compound, are widely used in analytical biochemistry, particularly in chromatography and electrophoresis for separation and quantification.
One significant application is in the chiral separation of amino acids. Dansyl amino acids can undergo enantioseparation using techniques such as chiral ligand exchange capillary electrochromatography. This method allows for the separation of D- and L-enantiomers of amino acids, which is crucial in many areas of biomedical and pharmaceutical research.
Furthermore, the dansyl group serves as a powerful derivatizing agent to enhance the detection of amino acids and peptides in high-performance liquid chromatography (HPLC). nih.gov The high fluorescence of the dansyl moiety allows for sensitive detection of the derivatized analytes. The process typically involves reacting the amino acid or peptide with dansyl chloride to form a stable, fluorescent sulfonamide adduct. nih.gov
These analytical methodologies are essential for:
Amino Acid Analysis : Quantifying the amino acid composition of proteins and peptides.
Protein Sequencing : Identifying the N-terminal amino acid of a protein. nih.gov
Pharmacokinetic Studies : Measuring the concentration of amino acid-based drugs and their metabolites in biological fluids.
The use of dansylation in these analytical techniques provides high sensitivity and selectivity, making it a cornerstone of modern bioanalytical chemistry.
Computational Chemistry and Molecular Modeling Approaches
Ligand-Protein Docking and Interaction Modeling
Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein to form a stable complex. For Dansyl-arginine-methylpiperidine amide and its analogs, docking studies are crucial for elucidating the key interactions within the active site of target enzymes such as thrombin and cholinesterases.
Research on a series of Nα-(arylsulfonyl)-L-arginine amide derivatives has provided significant insights into their binding with thrombin. nih.gov These studies have shown that the inhibitory potency is closely linked to the nature of the substituents on the piperidine (B6355638) ring. For instance, derivatives with 4-methyl- or 4-ethylpiperidine (B1265683) exhibit potent inhibition of thrombin, with I50 values in the range of 10⁻⁷ to 10⁻⁶ M. nih.gov
The binding of these inhibitors to thrombin is characterized by a "tri-pod" structure, involving three key interactions:
An electrostatic interaction between the positively charged guanidino group of the arginine moiety and the negatively charged aspartic acid residue (Asp189) in the S1 pocket of thrombin.
A hydrophobic interaction between the dansyl group and a hydrophobic region on the enzyme surface.
In a related compound, Nα-dansyl-L-arginine 4-phenylpiperidine (B165713) amide, studies on its interaction with horse serum cholinesterase (BuChE) revealed a deep hydrophobic binding pocket that accommodates the inhibitor. nih.gov This compound was found to be a potent and selective inhibitor of BuChE, with a Ki of 0.016 µM, while showing weak inhibition of thrombin. nih.gov This highlights the importance of the target protein's specific topography in determining inhibitor selectivity. The dansyl group in these inhibitors also serves as a fluorescent probe, with its fluorescence emission being significantly enhanced upon binding to the enzyme, providing a valuable tool for studying these interactions. nih.gov
| Compound | Target Enzyme | Inhibitory Concentration (I50) | Reference |
| Nα-dansyl-L-arginine-n-butyl ester | Thrombin | 2 x 10⁻⁶ M | nih.gov |
| 1-[Nα-(4,6-dimethoxynaphthalene-2-sulfonyl)-arginyl]-4-methylpiperidine | Thrombin | 7.5 x 10⁻⁸ M | nih.gov |
| Nα-dansyl-L-arginine 4-phenylpiperidine amide | BuChE | 0.016 µM (Ki) | nih.gov |
Molecular Dynamics Simulations for Binding Conformations
While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the conformational changes of both the ligand and the protein over time. These simulations can reveal the stability of binding modes, the role of solvent molecules, and the energetic contributions of different interactions.
MD simulations would be instrumental in:
Assessing the stability of the hydrogen bond between the guanidino group and Asp189.
Characterizing the dynamics of the dansyl group within its hydrophobic pocket.
Investigating the conformational flexibility of the methylpiperidine amide moiety and its impact on binding affinity.
Calculating the binding free energy, which provides a more accurate prediction of the inhibitor's potency.
Quantitative Structure-Activity Relationship (QSAR) Derivation
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
For this compound and its analogs, QSAR models can be developed to correlate their inhibitory potency against thrombin with various molecular descriptors. These descriptors can be categorized as:
Electronic: such as partial charges and dipole moments, which are important for electrostatic interactions.
Steric: like molecular volume and surface area, which relate to the size and shape of the molecule.
Hydrophobic: such as the partition coefficient (logP), which quantifies the molecule's lipophilicity.
A study on a series of Nα-(arylsulfonyl)-L-arginine amide derivatives demonstrated a clear structure-activity relationship. nih.gov The inhibitory activity was found to be highly dependent on the nature of the Nα-substituent and the amide moiety. For example, N-n-butyl and N-n-butyl-N-methyl derivatives of Nα-dansyl-L-arginine amide showed significantly higher inhibitory effects than the parent amide. nih.gov Furthermore, the substitution on the piperidine ring, such as with a methyl or ethyl group, also enhanced the inhibitory potency. nih.gov These findings suggest that a well-defined QSAR model for this class of compounds would likely incorporate descriptors related to the size, hydrophobicity, and electronic properties of these substituent groups.
| Structural Feature | Observation | Reference |
| Nα-Substituent | Aromatic sulfonyl groups, such as dansyl, are crucial for high-affinity binding. | nih.gov |
| Arginine Moiety | The L-arginine scaffold is essential for specific recognition by the S1 pocket of thrombin. | nih.gov |
| Amide Substitution | N-alkylation and the use of cyclic amines like 4-methylpiperidine (B120128) significantly enhance inhibitory potency. | nih.gov |
| Piperidine Substitution | Small alkyl groups at the 4-position of the piperidine ring, such as methyl or ethyl, are favorable for activity. | nih.gov |
De Novo Design Strategies for Analogues
De novo design is a computational approach that aims to generate novel molecular structures with desired properties from scratch. nih.gov This is in contrast to virtual screening, which searches existing compound libraries. For this compound, de novo design strategies can be employed to create new analogues with improved potency, selectivity, or pharmacokinetic properties.
The general workflow for de novo design in this context would involve:
Defining the Active Site: Using the crystal structure of thrombin, the key features of the binding site, including the S1 pocket and adjacent hydrophobic regions, are identified.
Fragment Placement: Small molecular fragments that can form favorable interactions with these features are placed in the active site. For example, a guanidinium-like fragment would be placed in the S1 pocket.
Fragment Linking: The placed fragments are then connected using appropriate linker groups to form a complete molecule.
Scoring and Optimization: The generated molecules are evaluated based on their predicted binding affinity, synthetic accessibility, and other desired properties. The most promising candidates are then selected for further optimization and synthesis.
Based on the known structure-activity relationships of Dansyl-arginine derivatives, de novo design algorithms could explore a wide range of chemical space to identify novel scaffolds that maintain the key "tri-pod" interaction motif while introducing new functionalities. For example, the dansyl group could be replaced with other aromatic systems, and the methylpiperidine amide could be substituted with other cyclic or acyclic moieties to fine-tune the inhibitor's properties. The design of mimics of known inhibitors, such as dabigatran, has proven to be a successful strategy in discovering novel thrombin inhibitors. nih.gov
Emerging Research Directions and Future Perspectives
Development of Advanced Spectroscopic Probes
The inherent fluorescent properties of the dansyl group make dansyl-arginine derivatives excellent candidates for the development of advanced spectroscopic probes. sigmaaldrich.com The fluorescence of the dansyl group is highly dependent on the polarity of its local environment. nih.gov This characteristic is leveraged to create "turn-on" fluorescent probes that exhibit a significant increase in fluorescence intensity upon binding to a biological target. nih.govnih.gov
A notable example is the development of dansyl-triarginine methyl ester, a probe designed for the imaging of gangliosides on liposome (B1194612) membranes. nih.gov This probe demonstrates a 6- to 7-fold increase in fluorescence intensity upon binding to monosialyl gangliosides. nih.govnih.gov This enhancement is attributed to the movement of the dansyl group into the less polar environment of the lipid bilayer. nih.gov Such probes are invaluable for real-time imaging and for studying the distribution and dynamics of their targets in biological systems. nih.govnih.gov
Furthermore, derivatives like Nα-dansyl-L-arginine 4-phenylpiperidine (B165713) amide have been identified as highly fluorescent when bound to enzymes such as butyrylcholinesterase (BuChE). nih.gov This property makes them ideal probes for studying enzyme-ligand interactions and for the titration of active enzyme concentrations. nih.gov The significant fluorescence enhancement upon binding allows for sensitive detection and quantification, providing a powerful tool for biochemical and pharmacological studies. nih.gov
Exploration of Novel Biological Targets
Research into dansyl-arginine-piperidine amides has revealed their potential to selectively target specific enzymes. A key example is Nα-dansyl-L-arginine 4-phenylpiperidine amide, which has been shown to be a potent and highly selective inhibitor of horse serum butyrylcholinesterase (BuChE). nih.gov This compound exhibits strong inhibition of BuChE with a Ki value of 0.016 μM, while showing only weak inhibition of other enzymes like trypsin, thrombin, plasmin, and glandular kallikrein. nih.gov It also shows virtually no inhibition of acetylcholinesterase, highlighting its selectivity. nih.gov
The exploration of such selective inhibitors opens up avenues for investigating the specific roles of different enzymes in physiological and pathological processes. The high affinity and selectivity of these compounds make them valuable research tools for dissecting complex biological pathways. The study of the interactions between these probes and their targets can provide new insights into the topography and function of enzyme active sites. nih.gov For instance, studies with Nα-dansyl-L-arginine 4-phenylpiperidine amide have provided a deeper understanding of the hydrophobic binding pocket of BuChE. nih.gov
The development of similar dansyl-arginine-based probes for other targets, such as gangliosides, further expands their application in exploring novel biological interactions. nih.govnih.gov The ability to design probes that can selectively bind to and report on the presence of specific lipids is a growing area of interest in chemical biology. nih.govnih.gov
Integration with High-Throughput Screening Methodologies
The favorable spectroscopic properties of dansyl-arginine-piperidine amides, particularly their fluorescence enhancement upon binding, make them well-suited for high-throughput screening (HTS) assays. HTS is a cornerstone of modern drug discovery, allowing for the rapid screening of large compound libraries to identify potential drug candidates.
Fluorescence-based assays are a mainstay of HTS due to their high sensitivity and compatibility with automated plate-based formats. A fluorescent probe like a dansyl-arginine-piperidine amide derivative that "turns on" in the presence of its target can be used to develop a simple and robust HTS assay. For example, such a probe could be used in a competitive binding assay to screen for new inhibitors of a particular enzyme. In this format, a decrease in the fluorescence signal would indicate that a compound from the library has displaced the fluorescent probe from the enzyme's active site.
The development of probes with high affinity and large fluorescence enhancement is crucial for the success of such HTS campaigns. The potency of compounds like Nα-dansyl-L-arginine 4-phenylpiperidine amide suggests that highly sensitive assays can be developed. nih.gov The integration of these advanced probes with HTS technologies has the potential to accelerate the discovery of new therapeutic agents targeting a wide range of diseases.
Challenges and Opportunities in Targeted Inhibitor Design
The design of targeted inhibitors based on the dansyl-arginine-piperidine amide scaffold presents both challenges and opportunities. A significant opportunity lies in the modular nature of these compounds, which allows for systematic chemical modifications to optimize their potency, selectivity, and pharmacokinetic properties.
Structure-activity relationship (SAR) studies on related compounds have provided valuable insights for future inhibitor design. For example, research on Nα-dansyl-L-arginine 4-phenylpiperidine amide has elucidated key structural features that determine its inhibitory activity and selectivity for BuChE. nih.gov These studies have revealed the importance of the hydrophobic binding pocket and the role of specific substituents on the piperidine (B6355638) ring. nih.gov
A challenge in targeted inhibitor design is achieving the desired level of selectivity to minimize off-target effects. The success in developing a highly selective inhibitor for BuChE demonstrates that this is an achievable goal. nih.gov Future research will likely focus on applying these design principles to target other enzymes with high unmet medical needs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
